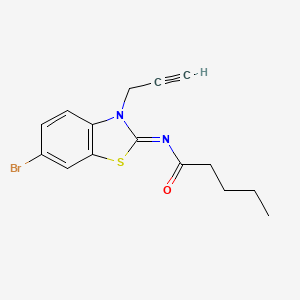
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves several steps. One common synthetic route includes the bromination of 3-prop-2-ynyl-1,3-benzothiazole followed by the reaction with pentanoyl chloride under appropriate conditions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
化学反应分析
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound also affects various signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
相似化合物的比较
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide can be compared with other similar compounds, such as:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a bromine atom and a prop-2-ynyl group, but differs in its overall structure and functional groups.
1-Bromo-3-phenylpropane: This compound has a simpler structure with a bromine atom attached to a phenylpropane chain.
The uniqueness of this compound lies in its benzothiazole core and the specific arrangement of functional groups, which contribute to its distinct chemical properties and biological activities.
生物活性
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring substituted with a bromo group and a prop-2-ynyl moiety, linked to a pentanamide group. Its unique structure contributes to its diverse biological activities. The molecular formula is C17H16BrN3S, with a molecular weight of approximately 368.29 g/mol.
1. Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. For instance, studies have shown that benzothiazole derivatives can effectively induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
3. Enzyme Inhibition
This compound is believed to act as an enzyme inhibitor. The mechanism involves binding to the active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in therapeutic applications where enzyme modulation is desired, such as in cancer therapy or infectious disease management .
The mechanism of action for this compound involves several pathways:
- Targeting Apoptosis Pathways: By modulating signaling pathways associated with cell survival, the compound can promote apoptosis in malignant cells.
- Inhibition of Key Enzymes: Binding to enzymes involved in critical metabolic processes can hinder the growth and survival of pathogenic organisms or cancer cells .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various benzothiazole derivatives, this compound was tested against multiple cancer cell lines using MTS assays. The compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives, where N-(6-bromo-3-prop-2-ynyl) compounds were screened against various bacterial strains. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Biological Activities
属性
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(16)10-13(12)20-15/h2,7-8,10H,3,5-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNZCWJMMKPSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













